molecular formula C18H13N B080917 8-methylbenzo[c]acridine CAS No. 13911-90-5

8-methylbenzo[c]acridine

Cat. No.: B080917
CAS No.: 13911-90-5
M. Wt: 243.3 g/mol
InChI Key: YZUYUDXHUYPYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methylbenz©acridine is a polycyclic aromatic compound that belongs to the acridine family It is characterized by a fused ring structure consisting of benzene and acridine rings with a methyl group attached to the eighth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methylbenz©acridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobiphenyl with formaldehyde and formic acid, followed by cyclization to form the acridine ring system. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 8-Methylbenz©acridine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Methylbenz©acridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted acridines, dihydroacridines, and quinone derivatives, each with distinct chemical and physical properties .

Scientific Research Applications

8-Methylbenz©acridine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex acridine derivatives.

    Biology: This compound is studied for its interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Research has shown potential anticancer properties, making it a candidate for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 8-Methylbenz©acridine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes involved in DNA replication and transcription, leading to cytotoxic effects. The compound’s interaction with DNA is primarily driven by its planar structure, which allows it to insert between the base pairs of the DNA helix .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methylbenz©acridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methyl group can affect the compound’s ability to interact with biological targets, making it distinct from other acridine derivatives .

Properties

CAS No.

13911-90-5

Molecular Formula

C18H13N

Molecular Weight

243.3 g/mol

IUPAC Name

8-methylbenzo[c]acridine

InChI

InChI=1S/C18H13N/c1-12-5-4-8-17-16(12)11-14-10-9-13-6-2-3-7-15(13)18(14)19-17/h2-11H,1H3

InChI Key

YZUYUDXHUYPYGT-UHFFFAOYSA-N

SMILES

CC1=C2C=C3C=CC4=CC=CC=C4C3=NC2=CC=C1

Canonical SMILES

CC1=C2C=C3C=CC4=CC=CC=C4C3=NC2=CC=C1

Key on ui other cas no.

13911-90-5

Synonyms

8-Methylbenz(c)acridine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.